2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Overview
Description
“2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a chemical compound with the molecular formula C18H19N5O2. It is used for research purposes. This compound is part of a class of molecules known as pyrazolopyrimidinones, which are purine analogs . They have shown affinity towards adenosine receptors and have been found to have antibacterial, antiproliferative, CNS modulating, antiviral, antifungal, anticancer, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the use of key intermediates. For instance, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile has been used as a key intermediate for the synthesis of polyfunctionally substituted heterocycles .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one moiety . Substitution of the pyrazole 1-NH proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties can lead to interesting pharmacological properties, probably by increasing the π-stacking .Chemical Reactions Analysis
The chemical reactivity of this compound or similar compounds has been explored in the context of their use as precursors or intermediates in the synthesis of other compounds. For example, 5-aminopyrazoles have been extensively used as precursors in the preparation of other fused heterocyclic systems like pyrazolotriazinones, pyrazolo-triazepinones, and pyrazolopyrimidinones .Scientific Research Applications
- Selected Compound : Compound 14 displayed dual activity against cancer cells and CDK2, making it a promising candidate for further investigation .
- Biomedical Applications : These compounds find applications in drug discovery, bioactivity studies, and medicinal chemistry .
Cancer Treatment - CDK2 Inhibition
Heterocyclic Chemistry - Pyrazolo[3,4-b]pyridines
Synthetic Strategies - Pyrazolo[3,4-b]pyridine Derivatives
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest . Additionally, the compound induces apoptosis, a programmed cell death pathway, within cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within cells, leading to cell death .
properties
IUPAC Name |
2-cyclopentyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-16(10-13-6-4-5-7-13)21-22-12-19-17-15(18(22)25)11-20-23(17)14-8-2-1-3-9-14/h1-3,8-9,11-13H,4-7,10H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWLNRMGJICNNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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